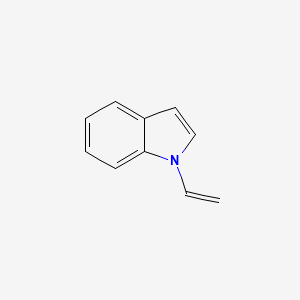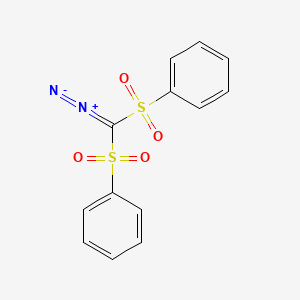![molecular formula C10H7N3O3 B14747609 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine CAS No. 1083-59-6](/img/structure/B14747609.png)
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine is a heterocyclic compound that features both a furan and a pyrimidine ring. The compound is characterized by the presence of a nitro group on the furan ring and an ethenyl linkage connecting the furan and pyrimidine rings. This structure imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine typically involves the reaction of 5-nitrofuran-2-carbaldehyde with a pyrimidine derivative under basic conditions. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the furan and pyrimidine rings. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base such as sodium hydroxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitro group on the furan ring can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted furan derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine involves its interaction with bacterial enzymes. The compound is believed to inhibit several bacterial enzymes involved in the degradation of glucose and pyruvate, thereby disrupting bacterial metabolism. This inhibition affects enzymes such as pyruvate dehydrogenase, citrate synthetase, and malate dehydrogenase, leading to the accumulation of toxic intermediates and ultimately bacterial cell death .
Comparación Con Compuestos Similares
Similar Compounds
Nitrofurazone: Another nitrofuran derivative used as a topical antibacterial agent.
Nitrofurantoin: A nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: A nitrofuran used to treat bacterial diarrhea and Helicobacter pylori infections.
Uniqueness
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine is unique due to its dual heterocyclic structure, combining both furan and pyrimidine rings. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications in scientific research and industry .
Propiedades
Número CAS |
1083-59-6 |
|---|---|
Fórmula molecular |
C10H7N3O3 |
Peso molecular |
217.18 g/mol |
Nombre IUPAC |
2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine |
InChI |
InChI=1S/C10H7N3O3/c14-13(15)10-5-3-8(16-10)2-4-9-11-6-1-7-12-9/h1-7H/b4-2+ |
Clave InChI |
QYWCIRZOGSMFAW-DUXPYHPUSA-N |
SMILES isomérico |
C1=CN=C(N=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
C1=CN=C(N=C1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(Benzyloxy)carbonyl]amino}phenyl acetate](/img/structure/B14747533.png)
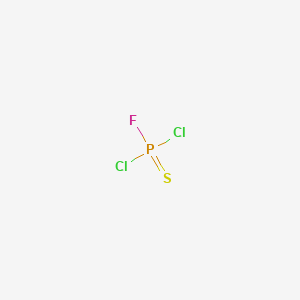

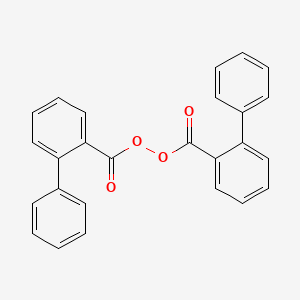

![(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-{[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy}-14-ethyl-12,13-dihydroxy-4-{[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy}-7-methoxy-3,5,7,9,11,13-hexamethyl-1-oxacyclotetradecane-2,1](/img/structure/B14747564.png)

![Cyclohepta[f]indene](/img/structure/B14747578.png)

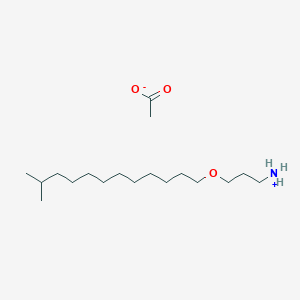
![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
